molecular formula C16H11ClN2OS B2760414 [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile CAS No. 82137-58-4

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile

Cat. No.: B2760414
CAS No.: 82137-58-4
M. Wt: 314.79
InChI Key: YBTFOYKMPSDHEN-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a synthetic organic compound featuring a propanedinitrile backbone substituted with a 2-chlorophenyl group and a thiophen-2-yl moiety linked via a 3-oxo propyl chain. The molecular formula is C₁₆H₁₀ClN₂O₂S, with a molar mass of 353.78 g/mol. The compound’s structure combines electron-withdrawing groups (chlorophenyl, propanedinitrile) and a sulfur-containing heterocycle (thiophene), which may enhance its reactivity and biological activity.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-14-5-2-1-4-12(14)13(11(9-18)10-19)8-15(20)16-6-3-7-21-16/h1-7,11,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTFOYKMPSDHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction, a two-component condensation between ketones and cyanoacetates in the presence of sulfur, provides access to 2-aminothiophene derivatives. Adapting protocols from El-Gazzar et al., the thiophen-2-yl group is introduced via the following steps:

Procedure :

  • Reactants : 6-Methylheptane-2,4-dione (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), diethylamine (catalyst).
  • Conditions : Ethanol solvent, 70°C, 4 hours under nitrogen.
  • Workup : Cooling to 0°C for 24 hours, filtration, and crystallization from absolute ethanol.

Yield : 78–85% as yellow crystals.

Characterization :

  • IR : 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 6.92 (dd, J = 5.1 Hz, 1H, thiophene-H), 2.81 (s, 3H, CH₃).

Friedel-Crafts Acylation for Ketone Installation

The β-keto group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ as a catalyst:

Procedure :

  • Reactants : Thiophen-2-ylpropionic acid (1 equiv), acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
  • Conditions : Chloroform solvent, reflux for 6 hours.
  • Workup : Quenching with ice-water, extraction with CH₂Cl₂, and column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 67% as a pale-yellow oil.

Integration of 2-Chlorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 2-chlorophenyl moiety is introduced via palladium-catalyzed coupling between a boronic acid derivative and a brominated thiophene intermediate:

Procedure :

  • Reactants : 5-Bromothiophen-2-yl ketone (1 equiv), 2-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
  • Conditions : DME/H₂O (3:1), 80°C, 12 hours.
  • Workup : Extraction with EtOAc, drying (Na₂SO₄), and solvent evaporation.

Yield : 72–80%.

Characterization :

  • LC-MS : m/z 289 [M+H]⁺.
  • ¹³C NMR : δ 192.4 (C=O), 138.2 (C-Cl).

Knoevenagel Condensation with Propanedinitrile

Optimization of Nitrile Incorporation

Malononitrile undergoes Knoevenagel condensation with the β-keto thiophene intermediate to install the propanedinitrile group:

Procedure :

  • Reactants : β-Keto thiophene derivative (1 equiv), malononitrile (1.5 equiv), piperidine (catalyst).
  • Conditions : Ethanol, reflux for 8 hours.
  • Workup : Precipitation in cold water, filtration, and recrystallization from DMF.

Yield : 65–70%.

Mechanistic Insight :
The base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack on malononitrile and elimination of water.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst Solvent Yield (%) Purity (%)
Gewald + Friedel-Crafts 6-Methylheptane-2,4-dione Diethylamine Ethanol 78 95
Suzuki Coupling 5-Bromothiophen-2-yl ketone Pd(PPh₃)₄ DME/H₂O 72 98
Knoevenagel β-Keto thiophene derivative Piperidine Ethanol 65 97

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel-Crafts Acylation : Competing ortho/para acylation is minimized using bulky directing groups.
  • Pd Catalyst Deactivation : Addition of PPh₃ (10 mol%) stabilizes the catalytic cycle.
  • Nitrile Hydrolysis : Anhydrous conditions and low temperatures prevent degradation of the propanedinitrile group.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

The compound's therapeutic potential is significant due to its wide range of biological activities:

  • Anti-inflammatory Properties : Exhibits effects that can reduce inflammation.
  • Psychotropic Effects : Demonstrated anti-anxiety and anti-psychotic activities.
  • Anti-cancer Activity : Potentially effective against various cancer cell lines.
  • Antimicrobial Effects : Inhibits the growth of bacteria and fungi.
  • Kinase Inhibition : Targets specific kinases involved in cancer progression.

These properties make it a candidate for drug development aimed at treating conditions such as cancer, anxiety disorders, and infections .

Material Science Applications

In addition to medicinal uses, [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile has applications in material science:

  • Optoelectronic Devices : The compound has been studied for its optical properties, including high absorbance in the visible region (λ 420–660 nm), making it suitable for use in light-emitting diodes (LEDs) and other optoelectronic applications.
  • Biomedical Probes : Its unique structure allows it to function as a fluorescent probe in biomedical imaging, facilitating the visualization of biological processes .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups may bind to receptors or enzymes, modulating their activity. The propanedinitrile moiety can also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features are compared below with two classes of analogs: thiophene-based derivatives () and halogenated aromatic propanedinitriles ().

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile (Target) C₁₆H₁₀ClN₂O₂S 353.78 2-Chlorophenyl, thiophen-2-yl, propanedinitrile High electron-withdrawing potential; sulfur enhances π-interactions
2-[1-(3-Bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile () C₁₈H₁₃BrN₂O 353.21 3-Bromophenyl, phenyl, propanedinitrile Bromine increases lipophilicity; phenyl lacks sulfur’s electronic effects
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) () C₁₆H₁₄N₄O₃S₂ 398.44 Thiophen-2-yl, sulfonamide, thiazole Sulfonamide enhances solubility; thiazole contributes to antiproliferative activity

Key Observations :

  • The target compound differs from the brominated analog () in halogen position (2-chloro vs. 3-bromo) and aromatic substituents (thiophene vs. phenyl). Thiophene’s sulfur atom may improve binding to biological targets via π-π stacking or hydrogen bonding .
  • Compared to sulfonamide-thiophene hybrids (), the propanedinitrile group in the target compound introduces stronger electron-withdrawing effects, which could modulate reactivity or metabolic stability .

Key Observations :

  • Thiophene derivatives with sulfonamide or heterocyclic moieties (e.g., thiazole, pyrimidine) exhibit IC₅₀ values below 10 μM , outperforming doxorubicin (IC₅₀ ~30 μM) in breast cancer models . The target compound’s propanedinitrile group may similarly enhance activity by stabilizing interactions with cellular targets.
  • The brominated analog () lacks reported activity data, but its higher lipophilicity (due to bromine) could influence membrane permeability or toxicity compared to the target compound’s chlorophenyl-thiophene system .

Biological Activity

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile, with a CAS number of 82137-58-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a chlorophenyl group, a thiophenyl moiety, and two nitrile groups, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C16H11ClN2OS
  • Molar Mass : 314.79 g/mol
  • Density : 1.328 g/cm³

Biological Activities

The biological activities of this compound are extensive, with research indicating various therapeutic properties:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. For instance, derivatives of related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory and Antioxidant Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases. Additionally, they possess antioxidant properties that can mitigate oxidative stress in biological systems .
  • Anti-cancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its structural features allow for targeted modifications that could enhance its efficacy against specific cancer types .
  • Kinase Inhibition : The compound has been studied for its ability to inhibit certain kinases, which are crucial in signaling pathways associated with cancer progression and other diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural similarities with other active compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell survival and proliferation.
  • Modulation of Receptor Activity : The compound may interact with estrogen receptors and other cellular targets, affecting signaling pathways critical for cell growth and differentiation .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameCAS NumberKey Features
1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione254789Contains hydroxyl group; potential antioxidant properties
2-[1-(2-methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile105709Methyl substitution on phenyl; altered biological activity
2-(1-(3-Bromophenyl)-3-Oxo-3-PHENYLPROPYL)MALONONITRILE94360Bromine substitution; different reactivity profile

Case Studies

Several studies have focused on the biological activity of similar thiophene-containing compounds, revealing insights into their potential applications:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various thiophene derivatives, highlighting their effectiveness against resistant strains of bacteria. The results indicated that modifications in the thiophene structure could enhance antimicrobial potency .
  • Cancer Cell Studies : Research involving the synthesis of thiosemicarbazone derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index for these compounds .

Q & A

Basic Research Questions

Q. What are the recommended multi-step organic synthesis routes for [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile?

  • Methodological Answer : Synthesis typically involves condensation reactions between thiophene derivatives and chlorophenyl precursors, followed by nitrile group introduction. For example:

Start with a bromophenyl-thiophene ketone intermediate (e.g., 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile) via a Claisen-Schmidt condensation .

Replace bromine with chlorine via nucleophilic substitution or cross-coupling reactions.

Introduce the propanedinitrile group via cyanation, such as using malononitrile under basic conditions.

  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like epoxide formation, which is common in aryl-thiophene systems .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to verify the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic peaks:
  • Thiophene protons: δ 6.8–7.5 ppm (multiplet, 3H).
  • Chlorophenyl protons: δ 7.2–7.6 ppm (doublet, 2H; singlet, 1H).
  • Nitrile-adjacent protons: δ 3.5–4.2 ppm (triplet, 2H) .
  • 13C-NMR : Confirm carbonyl (C=O) at ~190–200 ppm and nitrile (C≡N) at ~115–120 ppm. Discrepancies may indicate incomplete condensation or isomerization .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Compare retention times with known standards .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities like unreacted intermediates (e.g., thiophene-chlorophenyl ketones) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL/SHELXS software for structure refinement. For example, resolve ambiguities in stereochemistry (e.g., cis/trans isomerism in the propyl chain) by analyzing bond angles and torsion angles .
  • Case Study : A related thiophene-chlorophenyl compound (C12H10O2S) showed planar geometry in the thiophene ring but non-coplanar chlorophenyl groups due to steric hindrance . Apply similar analysis to identify torsional strain in your target compound.

Q. What strategies mitigate data inconsistencies in biological activity studies of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 3-oxo-propionitriles with varying substituents) to isolate the impact of the propanedinitrile group. For example, thiophene derivatives with nitrile groups show enhanced electron-withdrawing effects, altering binding affinities .
  • Control Experiments : Test for interference from residual solvents (e.g., DMF, THF) in bioassays, which may artifactually suppress activity .

Q. How can computational methods predict intermolecular interactions in solid-state structures?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify H-bonding sites (e.g., between nitrile groups and carbonyl oxygen).
  • Molecular Packing Analysis : Use Mercury software to simulate crystal packing. For example, thiophene-containing compounds often exhibit π-π stacking between aromatic rings, which stabilizes the lattice .

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